Oncovin

Description

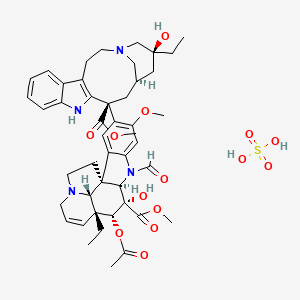

Structure

2D Structure

Properties

IUPAC Name |

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H56N4O10.H2O4S/c1-7-42(55)22-28-23-45(40(53)58-5,36-30(14-18-48(24-28)25-42)29-12-9-10-13-33(29)47-36)32-20-31-34(21-35(32)57-4)50(26-51)38-44(31)16-19-49-17-11-15-43(8-2,37(44)49)39(60-27(3)52)46(38,56)41(54)59-6;1-5(2,3)4/h9-13,15,20-21,26,28,37-39,47,55-56H,7-8,14,16-19,22-25H2,1-6H3;(H2,1,2,3,4)/t28-,37-,38+,39+,42-,43+,44+,45-,46-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTQHPDCURKLKT-PNYVAJAMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H56N4O10.H2O4S, C46H58N4O14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | VINCRISTINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21221 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

923.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vincristine sulfate appears as an anticancer drug. White to slightly yellow, amorphous or crystalline powder. Sensitive to light. Odorless. pH (0.1% solution) 3.5 - 4.5. (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | VINCRISTINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21221 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 10 mg/mL at 75 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | VINCRISTINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21221 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2068-78-2 | |

| Record name | VINCRISTINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21221 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vincristine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2068-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vincristine sulfate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002068782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vincristine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINCRISTINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5IRO3534A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

531 °F approximately (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | VINCRISTINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21221 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Molecular and Cellular Mechanisms of Action

Interaction with Tubulin and Microtubule Dynamics

Microtubules are dynamic biopolymers formed from the polymerization of α- and β-tubulin heterodimers. patsnap.comaacrjournals.orgnumberanalytics.com Their inherent ability to rapidly assemble and disassemble, termed dynamic instability, is crucial for a multitude of cellular activities, including the maintenance of cell shape, intracellular transport, and the precise segregation of chromosomes during mitosis. patsnap.comnumberanalytics.compharmacologyeducation.org Vincristine (B1662923) specifically binds to tubulin, thereby altering this essential dynamic equilibrium. ontosight.aipatsnap.comdrugbank.comsmpdb.ca

Inhibition of Tubulin Polymerization

Vincristine exerts its primary effect by binding to tubulin subunits, predominantly at a distinct site on the β-tubulin subunit known as the vinca-binding domain. patsnap.comsmpdb.caaacrjournals.org This binding event effectively inhibits the polymerization of tubulin dimers into microtubules, thereby preventing the assembly and elongation of these structures. nih.govontosight.aipatsnap.comdrugbank.comsmpdb.ca Unlike agents that stabilize microtubules, vincristine acts as a destabilizing agent, impeding the addition of new tubulin subunits and thus hindering microtubule growth. patsnap.comsmpdb.canumberanalytics.comoaepublish.com

In vitro studies have provided detailed research findings demonstrating the inhibitory effect of vincristine on tubulin polymerization. These studies consistently show that vincristine suppresses the polymerization of purified tubulin in a concentration-dependent manner. researchgate.netaacrjournals.org

Disruption of Mitotic Spindle Formation and Functionality

Research findings, including studies utilizing immunofluorescence microscopy, have illustrated that vincristine treatment leads to observable abnormalities in spindle organization and a failure of chromosomes to achieve proper alignment at metaphase. biologists.com

Effects on Microtubule Depolymerization Dynamics

While the primary mechanism involves inhibiting polymerization, vincristine also influences microtubule depolymerization dynamics. At lower concentrations, often considered clinically relevant, vincristine can block mitosis by subtly affecting the dynamics and stability of spindle microtubules without causing significant net depolymerization. smpdb.cabiologists.comjci.org However, at higher concentrations, vincristine can actively induce microtubule depolymerization, leading to a more pronounced disassembly of the microtubule network and destruction of the mitotic spindle. smpdb.caoaepublish.comnih.gov

Experimental evidence supports vincristine's ability to cause microtubule depolymerization. Studies in various cell lines, such as acute lymphoblastic leukemia (ALL) cells, have shown an increase in the soluble (depolymerized) fraction of tubulin following vincristine exposure, confirming its impact on microtubule disassembly. nih.gov

Cell Cycle Perturbation and Arrest

The disruption of microtubule dynamics by vincristine significantly impacts the cell cycle, particularly the transition through mitosis. nih.govontosight.aidrugbank.comnumberanalytics.com

Induction of Metaphase Arrest

The compromised formation of a functional mitotic spindle due to vincristine triggers the spindle assembly checkpoint (SAC). aacrjournals.orgnumberanalytics.com This crucial cellular surveillance mechanism is responsible for ensuring that all chromosomes are correctly attached to the spindle microtubules before the cell is allowed to enter anaphase and separate the sister chromatids. numberanalytics.com Activation of the SAC in the presence of vincristine results in a sustained arrest of the cell cycle at the metaphase stage. nih.govontosight.aipatsnap.comdrugbank.comsmpdb.ca This arrest is characterized by the failure of chromosomes to align properly at the metaphase plate. nih.govsmpdb.ca

Detailed research findings using techniques like flow cytometry have consistently shown that vincristine treatment leads to a significant accumulation of cells in the G2/M phase, specifically at metaphase, as indicated by an increase in the population of cells with 4N DNA content. aacrjournals.orgresearchgate.netnih.gov

Cell Cycle Phase-Specific Susceptibility

Although vincristine is often categorized as an M-phase specific agent due to its pronounced effects on mitosis, studies have revealed that its cytotoxic impact can vary depending on the cell cycle phase in which cells are exposed to the drug. drugbank.compharmacologyeducation.orgnih.govbccancer.bc.ca

Research conducted on primary acute lymphoblastic leukemia (ALL) cells has demonstrated that vincristine can induce distinct cell death pathways contingent on the cell cycle phase. nih.gov Notably, cells in the G1 phase exhibited susceptibility to vincristine-induced cell death without necessarily undergoing a prior mitotic arrest. nih.gov This suggests that interference with interphase microtubules, which are involved in processes like intracellular transport, may contribute to cytotoxicity in G1. patsnap.com In contrast, cells exposed to vincristine during the S or G2/M phases primarily underwent cell death subsequent to mitotic arrest. nih.gov These findings indicate that while mitotic arrest is a major consequence of vincristine treatment, the drug can also exert cytotoxic effects on cells in other phases, highlighting a more complex phase-specific susceptibility profile.

The following table summarizes some detailed research findings regarding vincristine's effects on cell cycle distribution in various cell lines:

| Cell Line | Vincristine Concentration | Treatment Duration | Observed Effect | Source |

| KB3 (HeLa) | 100 nM | Various time points | Mitotic arrest (accumulation of 4N DNA content) followed by apoptosis (<2N DNA content) | nih.gov |

| RS4;11 (ALL) | 100 nM | Various time points | Mixed response observed, including evidence of non-mitotic death | nih.gov |

| ALL-2 (Primary ALL) | 100 nM | Various time points | Cell death observed without significant prior mitotic arrest | nih.gov |

| ALL-5 (Primary ALL) | 100 nM | Various time points | Cell death observed without significant prior mitotic arrest | nih.gov |

| HeLa | 100 nM | 24-48 hours | G2-M phase cell cycle arrest | aacrjournals.org |

| MCF-7 | 300 nM | 48 hours | G2-M phase cell cycle arrest | aacrjournals.org |

| HT-29 | 30 nM | 24 hours | G2/M phase cell cycle arrest | researchgate.net |

| HeLa | 30 nM | 24 hours | G2/M phase cell cycle arrest | researchgate.net |

| MDA-MB-468 (Breast Cancer) | 100 nM | Not specified | G1 and G2 arrest observed at higher concentrations that induced microtubule depolymerization | jci.org |

| MCF-7 (Breast Cancer) | 100 nM | Not specified | G1 and G2 arrest observed at higher concentrations that induced microtubule depolymerization | jci.org |

Modulation of Cell Cycle Regulators (e.g., Cyclins)

The proper progression through the cell cycle is tightly regulated by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs). Vincristine's interference with microtubule formation and dynamics leads to mitotic arrest, primarily at the G2/M phase transition. researchgate.netnih.govmdpi.com This arrest is associated with the modulation of key cell cycle regulators.

Studies have shown that vincristine treatment can lead to an increase in the expression of Cyclin B1. researchgate.net Cyclin B1 is a crucial protein that accumulates during the G2 phase and is essential for the transition into mitosis. Its complex with CDK1 (also known as CDC2) drives entry into M phase. nih.gov The disruption of the mitotic spindle by vincristine activates the spindle assembly checkpoint, which in turn prevents the degradation of Cyclin B1, thus maintaining high levels and enforcing the G2/M arrest. Research in SH-SY5Y human neuroblastoma cells treated with vincristine demonstrated a significant increase in both mRNA and protein expression of Cyclin B. researchgate.netspandidos-publications.com Conversely, levels of Cyclin D, which is involved in the G1 to S phase transition, were found to decrease in these cells upon vincristine treatment. researchgate.netspandidos-publications.com

The modulation of cyclins by vincristine contributes significantly to its ability to halt the proliferation of rapidly dividing cancer cells.

Here is a table summarizing the observed effects of Vincristine on key cyclins in SH-SY5Y cells:

| Cell Cycle Regulator | Effect of Vincristine (0.1 µM) at 24h | Significance (mRNA & Protein) |

| Cyclin B | Increased expression (2.4-fold) | P<0.01 spandidos-publications.com |

| Cyclin D | Decreased expression (to 51.21%) | P<0.01 spandidos-publications.com |

Interference with Cytokinesis

Beyond disrupting mitosis, vincristine also interferes with cytokinesis, the final stage of cell division where the cytoplasm divides to form two daughter cells. Proper cytokinesis relies on the formation and contraction of the contractile ring, a structure composed of actin and myosin filaments, and the dynamic rearrangement of microtubules. By inhibiting microtubule polymerization, vincristine can impair the formation of the spindle midbody, a microtubule-rich structure essential for the completion of cytokinesis. This interference can lead to the formation of multinucleated cells or cells with aberrant nuclear morphology, a phenomenon known as mitotic catastrophe, which can subsequently trigger cell death. taylorandfrancis.com

Apoptosis Induction Mechanisms

While mitotic arrest is a primary effect of vincristine, the sustained block in mitosis ultimately triggers programmed cell death, or apoptosis, in susceptible cells. brieflands.comresearchgate.netspandidos-publications.com Vincristine-induced apoptosis is a caspase-dependent process and involves the intrinsic, mitochondrial apoptosis pathway. brieflands.comnih.govnih.gov

Caspase-Dependent Apoptosis Pathways

Apoptosis is executed by a family of cysteine proteases called caspases, which are activated through a cascade of events. brieflands.com Vincristine treatment leads to the activation of initiator and executioner caspases, crucial for dismantling the cell. brieflands.comresearchgate.netspandidos-publications.com

Activation of Caspase-3 and Caspase-9

Caspase-9 is a key initiator caspase in the intrinsic apoptosis pathway, while Caspase-3 is a primary executioner caspase responsible for cleaving numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. brieflands.comnih.gov Research consistently shows that vincristine treatment induces the activation of both Caspase-9 and Caspase-3 in various cancer cell lines, including human neuroblastoma cells and acute lymphoblastic leukemia cells. brieflands.comresearchgate.netspandidos-publications.comnih.gov Studies using specific caspase inhibitors have confirmed that Caspase-9 activation typically precedes Caspase-3 activation in vincristine-induced apoptosis. nih.gov The increased activity of Caspase-3 and Caspase-9 is a critical step in the apoptotic cascade initiated by vincristine. brieflands.comresearchgate.netspandidos-publications.com

Here is a table illustrating the effect of Vincristine on Caspase-3 and Caspase-9 activation:

| Caspase | Effect of Vincristine (0.1 µM) at 24h in SH-SY5Y cells | Significance (mRNA & Protein) |

| Caspase-3 | Increased expression (4.2-fold) | P<0.01 spandidos-publications.com |

| Caspase-9 | Increased expression (2.1-fold) | P<0.01 spandidos-publications.com |

Note: Data specifically for Caspase activity (µmol/min/mg protein) was found for lymphoma cells, showing increased activity of Caspases 3 and 9 upon vincristine treatment brieflands.com.

Role of BCL-2 Family Proteins (e.g., BAX, BAK, BCL-XL)

The BCL-2 protein family comprises both anti-apoptotic (e.g., BCL-2, BCL-XL) and pro-apoptotic (e.g., BAX, BAK) members, which collectively regulate the mitochondrial apoptosis pathway. brieflands.comtaylorandfrancis.comnih.govmdpi.com The balance between these opposing forces determines a cell's susceptibility to apoptotic stimuli. taylorandfrancis.com

Vincristine influences the activity and interaction of BCL-2 family proteins. Prolonged mitotic arrest induced by vincristine can lead to the phosphorylation-mediated inactivation of anti-apoptotic proteins like BCL-2 and BCL-XL. brieflands.com This inactivation promotes the activation of pro-apoptotic proteins such as BAX and BAK. brieflands.comnih.gov Activated BAX and BAK can then oligomerize and permeabilize the outer mitochondrial membrane, a critical step in the intrinsic apoptosis pathway. taylorandfrancis.commdpi.comashpublications.org

Studies have shown that vincristine treatment can lead to increased expression of BAX. researchgate.net Furthermore, vincristine has been observed to reduce the dimerization between anti-apoptotic BCL-2 and pro-apoptotic BAX, effectively releasing BAX to initiate the apoptotic cascade. researchgate.net BCL-XL is known to bind to and sequester BAX and BAK, thereby preventing their pro-apoptotic function. mdpi.comspandidos-publications.com Inactivation or displacement of BCL-XL by vincristine-induced mechanisms contributes to the activation of BAX and BAK. brieflands.com

Involvement of Intrinsic (Mitochondrial) Apoptosis Pathway

The intrinsic apoptosis pathway is triggered by intracellular signals, such as those arising from cellular stress or damage induced by chemotherapeutic agents like vincristine. nih.gov This pathway is characterized by mitochondrial outer membrane permeabilization (MOMP), the release of pro-apoptotic factors from the mitochondria into the cytosol, and subsequent caspase activation. taylorandfrancis.comnih.govashpublications.org

Vincristine-induced apoptosis is strongly linked to the activation of the intrinsic pathway. brieflands.comnih.govnih.gov The disruption of microtubule dynamics and the resulting mitotic arrest lead to cellular stress that converges on the mitochondria. The modulation of BCL-2 family proteins, as described above, is central to this process. The activation and oligomerization of BAX and BAK cause the release of cytochrome c and other mitochondrial factors into the cytoplasm. taylorandfrancis.comashpublications.org Cytosolic cytochrome c then binds to Apaf-1 (apoptotic protease activating factor 1), forming the apoptosome complex, which recruits and activates Caspase-9. brieflands.com Activated Caspase-9 subsequently cleaves and activates executioner caspases, including Caspase-3, leading to the dismantling of the cell. brieflands.comnih.gov

Studies have demonstrated that vincristine treatment leads to a loss of mitochondrial membrane potential, a hallmark of MOMP and intrinsic pathway activation. nih.govnih.gov Overexpression of anti-apoptotic BCL-2 has been shown to decrease vincristine-induced mitochondrial membrane potential changes, Caspase-9 and Caspase-3 activation, and cell death, further supporting the involvement of the mitochondrial pathway. nih.gov

Compound Names and PubChem CIDs

Considerations of Extrinsic Apoptosis Pathway Involvement

While vincristine is known to induce apoptosis, particularly through pathways initiated by mitotic arrest, there is also evidence suggesting involvement of the extrinsic apoptotic pathway, depending on the cell type and context. The extrinsic pathway is typically activated by the binding of external ligands to cell-surface death receptors, leading to the formation of the death-inducing signaling complex (DISC) and the activation of caspase-8. wikipedia.org Studies in certain cancer cell lines, such as the BCL1 mouse lymphoma cell line and neuroblastoma cells, have indicated that vincristine can increase the activity of caspase-8, suggesting engagement of the extrinsic pathway. brieflands.comnih.gov However, the detailed mechanism by which vincristine influences this pathway is not fully defined and may vary across different cell types. brieflands.com Research in neuroblastoma cells treated with vincristine in combination with a Smac mimetic (LCL161), an antagonist of inhibitor of apoptosis proteins, demonstrated activation of both intrinsic (caspase-9) and extrinsic (caspase-8) apoptosis pathways. nih.govresearchgate.net

Interaction with Inhibitor of Apoptosis (IAP) Family Proteins (e.g., XIAP, cIAP-1)

Inhibitor of Apoptosis (IAP) family proteins, such as X-linked IAP (XIAP) and cellular IAP 1 (cIAP-1), are crucial regulators of apoptosis that are often overexpressed in various cancers, contributing to drug resistance. frontiersin.orgplos.orgembopress.orgspandidos-publications.com XIAP directly inhibits caspases-3, -7, and -9, thereby preventing their activation and blocking both intrinsic and extrinsic apoptosis initiation. nih.gov cIAP proteins are involved in regulating NF-κB signaling. nih.gov Research indicates that XIAP can contribute to resistance against vincristine in neuroblastoma. frontiersin.org Combination studies involving vincristine and IAP inhibitors (Smac mimetics) have explored overcoming this resistance. For instance, in neuroblastoma cell lines, a Smac mimetic like LCL161 induces rapid degradation of cIAP-1, and while the combination with vincristine had only marginal effects on XIAP protein expression, it sensitized the cells to apoptosis, involving both caspase-8 and caspase-9 activation. nih.govresearchgate.net In medulloblastoma cells, high levels of XIAP and cIAP1/2 were observed, and combining vincristine with IAP inhibitors showed a synergistic effect, enhancing apoptosis through caspase-3/7 activation. plos.org

Other Identified Molecular and Cellular Effects

Beyond its impact on microtubules and apoptosis pathways, vincristine has been reported to interfere with several other metabolic and enzymatic processes within the cell. nih.govlgmpharma.comncats.ioncats.ioncats.iodrugbank.comcancer.gov

Interference with Amino Acid and Glutathione (B108866) Metabolism

Vincristine may interfere with amino acid metabolism. nih.govlgmpharma.comncats.ioncats.ioncats.iodrugbank.comcancer.gov Studies in Ehrlich ascites tumor cells showed that vincristine can partially inhibit the energy-dependent transport of alpha-aminoisobutyric acid. nih.gov This inhibition was found to be dose-dependent, reaching a maximum effect at concentrations less than 0.5 µM, although it only resulted in approximately 25% reduction in the steady-state intracellular level at higher amino acid concentrations. nih.gov The effect was partially reversible and appeared to involve a reduction in energy-dependent transport rather than increased membrane permeability. nih.gov

Vincristine has also been shown to interfere with glutathione metabolism. nih.govlgmpharma.comncats.ioncats.ioncats.iodrugbank.comcancer.gov The multidrug resistance protein (MRP1) can actively cotransport reduced glutathione (GSH) and unmodified vincristine. sigmaaldrich.comnih.gov This transport is ATP-dependent and can be stimulated by physiological concentrations of GSH. sigmaaldrich.comnih.gov The uptake of vincristine by MRP-enriched membrane vesicles is proportional to the level of MRP and can be inhibited by antibodies that block transport of other MRP substrates. sigmaaldrich.comnih.gov This suggests a potential interaction between vincristine and GSH in the context of drug transport mediated by MRP1.

Modulation of Calmodulin-Dependent Ca2+-Transport ATPase Activity

Vincristine may interfere with calmodulin-dependent Ca2+-transport ATPase activity. nih.govlgmpharma.comncats.ioncats.ioncats.iodrugbank.comcancer.gov Research on red blood cell Ca2+-transport ATPase has shown that vincristine can inhibit the calmodulin-dependent fraction of this enzyme. karger.comkarger.com While vinblastine (B1199706) and vindesine (B1683056) showed stronger inhibitory effects, vincristine also demonstrated inhibition, albeit at higher concentrations (IC50 of 220 µM) compared to vinblastine (35 µM) and vindesine (100 µM). karger.com At concentrations between 1-10 µM, vincristine, along with vinblastine and vindesine, inhibited 10-15% of the calmodulin-dependent ATPase activity. karger.com The mechanism of inhibition by vinca (B1221190) alkaloids on Ca2+-transport ATPase appears to be relatively specific, with less effect on Mg2+-ATPase and (Na+ + K+)-ATPase. karger.com

Effects on Cellular Respiration

Interference with cellular respiration has also been identified as a potential effect of vincristine. nih.govlgmpharma.comncats.ioncats.ioncats.iodrugbank.comcancer.gov While the precise mechanisms are not extensively detailed in the provided search results, this suggests that vincristine's cellular impact extends to influencing the metabolic processes related to energy production.

Disruption of Nucleic Acid and Lipid Biosynthesis

Vincristine may interfere with nucleic acid and lipid biosynthesis. nih.govlgmpharma.comncats.ioncats.ioncats.iodrugbank.comcancer.gov This suggests that, in addition to its primary effects on microtubules and secondary effects on apoptosis and metabolism, vincristine could also impact the synthesis of essential cellular macromolecules, further contributing to its cytotoxic profile.

Intracellular Signaling Pathways and Their Interactions with Vincristine

RAS/RAF/MEK/ERK Signaling Cascade Modulation

The RAS/RAF/MEK/ERK pathway is a critical cascade involved in regulating cell proliferation, differentiation, and survival. Aberrant activation of this pathway is frequently observed in various cancers. Research indicates that vincristine (B1662923) can influence this cascade, although the precise nature of the interaction can vary depending on the cellular context.

Studies have shown that microtubule-depolymerizing agents, including vincristine, can induce a phospho-regulatory circuit that inhibits the signaling activities of RAF and SOS1, correlating with JNK activation and S/TP hyperphosphorylation. nih.gov Combining MEK inhibitors with microtubule-depolymerizing agents like vincristine has been reported to significantly enhance the apoptosis-inducing activity of these cytotoxic agents in various cancer models. tandfonline.com In preclinical models of KRAS-mutant colorectal cancer, the combination of the MEK inhibitor trametinib (B1684009) and vincristine strongly inhibited cell growth and enhanced apoptosis compared to monotherapies. nih.govresearchgate.net This synergistic effect was partly attributed to the combination inhibiting both the RAS-RAF-MEK and PI3K-AKT-mTOR survival pathways. nih.govresearchgate.net

PI3K/AKT/mTOR Signaling Pathway Dynamics

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in numerous malignancies and is often associated with chemoresistance. aacrjournals.orgresearchgate.netspandidos-publications.commdpi.com Vincristine has been shown to interact with this pathway, influencing its activity and impacting cellular responses.

Studies in acute lymphoblastic leukemia (ALL) cell lines have indicated that the PI3K/AKT/mTOR signaling pathway may be involved in vincristine resistance. aacrjournals.orgresearchgate.net Inhibition of the PI3K/AKT pathway has been shown to increase the chemosensitivity of gastric cancer cells to vincristine, suggesting that this pathway can mediate resistance to the drug. spandidos-publications.com The combination of vincristine with MEK inhibitors has also been observed to decrease phosphorylated mTOR levels, indicating inhibition of the PI3K-AKT-mTOR pathway. nih.govresearchgate.net

Regulation via PTEN/AKT/mTORC1 Axis

The PTEN/AKT/mTORC1 axis is a key component of the broader PI3K/AKT/mTOR pathway. PTEN acts as a negative regulator of PI3K, and its loss or inactivation leads to increased activation of AKT and downstream mTORC1. oncotarget.com Research in retinoblastoma cells has demonstrated that vincristine sensitivity is blunted by CD24, which modulates autophagy via the PTEN/AKT/mTORC1 signaling pathway. nih.govnih.gov CD24 recruits PTEN to the lipid raft domain, regulating the PTEN/AKT/mTORC1 pathway to activate autophagy, which in turn impairs the sensitivity of retinoblastoma cells to vincristine. nih.govnih.gov Suppressing CD24 expression or inhibiting the PTEN-AKT-mTOR complex 1 pathway has been reported to increase the sensitivity of retinoblastoma cells to vincristine. researchgate.net

NF-κB Signaling Pathway Interactions

The NF-κB signaling pathway plays a critical role in regulating immune responses, inflammation, cell survival, and proliferation. Activation of NF-κB can contribute to chemoresistance in various cancers. Vincristine has been shown to interact with the NF-κB pathway.

Studies have indicated that vincristine can activate the NF-κB pathway. nih.gov Microtubule depolymerization induced by agents like vincristine has been shown to activate NF-κB and induce NF-κB-dependent gene expression. nih.gov In the context of vincristine-induced neuropathic pain, vincristine was shown to increase NF-κB levels in sciatic nerves. frontiersin.org Conversely, inhibiting NF-κB has been explored as a strategy to enhance vincristine cytotoxicity. nih.gov For instance, inhibition of IKK-2, an important regulator of NF-κB, synergistically enhanced vincristine cytotoxicity in non-Hodgkin's lymphoma cells, potentially by preventing vincristine-induced nuclear translocation of the p65 subunit of NF-κB. nih.gov In bladder cancer cells, vincristine monotherapy triggers NF-κB activation, which is linked to drug resistance. eurekalert.org

JNK Signaling Pathway Perturbations

The JNK (c-Jun N-terminal kinase) signaling pathway is a member of the MAPK family and is involved in various cellular processes, including stress responses, apoptosis, and inflammation. The role of JNK activation can be context-dependent, acting as either a pro-survival or pro-apoptotic signal. novapublishers.comnih.gov Vincristine has been shown to perturb the JNK pathway.

Vincristine-induced microtubule damage has been documented to result in JNK pathway activation and apoptosis induction in certain cell lines. novapublishers.comnih.gov In human B-cells, vincristine treatment led to JNK activation and apoptosis that was suppressed by JNK inhibition. nih.gov This vincristine-induced JNK activation resulted in the phosphorylation of Bcl-2 at threonine-56, which can block its anti-apoptotic function. nih.gov In induced pluripotent stem cell-derived sensory neurons, vincristine treatment resulted in a time-dependent increase in phosphorylated JNK, suggesting a role for JNK activation in vincristine neurotoxicity. biologists.com Elevated levels of PTPN21 have been shown to hinder the apoptosis of acute lymphoblastic leukemia cells in response to vincristine by inhibiting the JNK signaling pathway. researchgate.netnih.gov

GADD45A Signaling Pathway Modulation

GADD45A (Growth Arrest and DNA Damage-inducible 45 alpha) is a stress-responsive gene involved in DNA repair, cell cycle arrest, and apoptosis. Its expression can be induced by various genotoxic and non-genotoxic stresses, including treatment with antimicrotubule agents like vincristine. aacrjournals.org

Vincristine treatment has been consistently associated with the upregulation of GADD45A expression. novapublishers.com GADD45A can be activated through both p53-dependent and p53-independent mechanisms and plays a role in promoting cell apoptosis. nih.gov Elevated levels of PTPN21 have been shown to inhibit the GADD45A signaling pathway, contributing to resistance to vincristine-induced apoptosis in acute lymphoblastic leukemia cells. researchgate.netnih.gov Restoring GADD45A expression has been shown to reverse the anti-apoptotic effect of PTPN21 in these cells. researchgate.net

STAT3 Signaling Pathway Effects

The STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway is involved in cell growth, survival, proliferation, and differentiation. Constitutive activation of STAT3 is frequently observed in various cancers and is associated with poor prognosis and chemoresistance. nih.govpor-journal.com Vincristine has been reported to interact with the STAT3 pathway.

In medulloblastoma, acquired resistance to vincristine has been linked to the canonical IL-6/STAT3 signaling pathway. nih.gov Chemoresistant medulloblastoma cells exhibited enhanced IL-6 induced phosphorylated STAT3 levels and increased IL6 receptor expression. nih.gov Abrogating STAT3 or IL6 receptor expression in these resistant cells restored chemosensitivity to vincristine, highlighting a prominent role for this pathway in acquired drug resistance. nih.gov Elevated expression of RNF6 has also been shown to render retinoblastoma cells resistant to multiple anti-cancer drugs, including vincristine, through the JAK2/STAT3 signaling pathway. por-journal.com

Wnt/β-catenin Signaling Pathway Interactions

The Wnt/β-catenin signaling pathway is a highly conserved cascade involved in embryonic development and tissue homeostasis. nih.govmdpi.com Its aberrant activation is frequently observed in various cancers, contributing to cell proliferation, survival, and drug resistance. mdpi.comspandidos-publications.com

Studies have indicated a role for Wnt/β-catenin signaling in the context of vincristine. For instance, research into chemotherapy-induced neuropathic pain (CNP), a significant side effect of vincristine, suggests that vincristine administration can lead to the activation of Wnt/β-catenin signaling in the spinal cord. This activation is associated with the stimulation of astrocytes and microglia, the release of inflammatory cytokines like TNF-α and MCP-1, and the subsequent activation of the MAPK/ERK signaling pathway. nih.govnih.gov Blocking Wnt/β-catenin signaling using inhibitors has been shown to attenuate vincristine-induced neuropathic pain, suggesting a critical role for this pathway in the adverse effects of the drug. nih.govnih.gov

Furthermore, the Wnt/β-catenin pathway has been implicated in vincristine resistance in certain cancer types. In vincristine-resistant acute lymphoblastic leukemia (ALL) cells, over-activation of the Wnt/β-catenin signaling pathway has been observed. spandidos-publications.com Inhibition of this pathway in these resistant cells can restore sensitivity to vincristine and other anticancer agents. spandidos-publications.com This suggests that targeting the Wnt/β-catenin pathway could be a strategy to overcome vincristine resistance in some contexts.

NRF2 Signaling Pathway Implications

The Nuclear Factor erythroid 2-related factor 2 (NRF2) signaling pathway is a master regulator of the cellular antioxidant response and plays a crucial role in protecting cells from oxidative stress and maintaining cellular homeostasis. nih.govuef.fi However, constitutive activation of NRF2 in cancer cells can promote tumor progression and contribute to chemoresistance. uef.fi

The interaction between vincristine and the NRF2 pathway is complex and appears context-dependent. Some studies suggest that vincristine can induce oxidative stress, which might, in turn, activate NRF2 as a protective mechanism in normal cells or contribute to resistance in cancer cells. brieflands.com Research on vincristine-induced neuropathic pain has shown that upregulating the NRF2/HO-1/CO pathway can attenuate pain, suggesting a protective role for NRF2 activation in mitigating vincristine's neurotoxicity in this context. nih.govmdpi.com

Conversely, in some drug-resistant cancer cells, the PI3K/Akt/NRF2 signaling pathway has been found to be abnormally activated, leading to increased expression of efflux transporters like MRP1, which contributes to drug resistance, including resistance to vincristine. sci-hub.se Inhibiting this activated pathway can reverse drug resistance. sci-hub.se While the direct impact of vincristine on NRF2 activation in cancer cells is not universally established, the NRF2 pathway's role in mediating resistance mechanisms influenced by vincristine is an area of ongoing research.

p53 Signaling Pathway Involvement

The p53 protein is a critical tumor suppressor that plays a central role in regulating the cell cycle, apoptosis, and DNA repair in response to cellular stress and DNA damage. oup.commdpi.com Its function is frequently lost or mutated in cancer, contributing to tumor development and drug resistance.

Vincristine, by inducing mitotic arrest and cellular stress, can engage the p53 pathway. Studies have shown that vincristine can induce p53 activation (phosphorylation and upregulation) in certain cancer cell lines. oup.com This activation of p53 can contribute to the apoptotic response to vincristine. oup.com The interaction between p53 and other signaling pathways, such as AMPK, has also been explored in the context of vincristine. Activation of AMPK has been shown to be important for vincristine-induced p53 activation and subsequent cell death in some cancer cells. oup.com

However, the role of p53 in the response to vincristine can vary depending on the cancer type and the p53 status of the cells. In some medulloblastoma cells with high basal p53 expression, p53 has been implicated in drug resistance, and p53 suppression increased sensitivity to vincristine. aacrjournals.org Conversely, in medulloblastoma cells with low basal p53 levels, p53 knockdown reduced drug responsiveness. aacrjournals.org This highlights the complex and sometimes opposing roles of p53 depending on its expression levels and potentially other cellular contexts. The PI3K-AKT-p53 signaling pathway has also been implicated in the synergistic effects of vincristine in combination with other agents in inducing tumor cell death. dovepress.comnih.gov

RIP1-mediated Signaling Mechanisms

Receptor-interacting protein 1 (RIP1) is a key signaling molecule involved in various cellular processes, including inflammation, cell survival, apoptosis, and necroptosis. nih.govexp-oncology.com.ua RIP1 can act as a central hub in signaling pathways initiated by death receptors, influencing cell fate decisions. exp-oncology.com.ua

Research into the interaction between vincristine and RIP1-mediated signaling has primarily focused on the context of apoptosis induction, particularly when combined with other agents like Smac mimetics. Studies in neuroblastoma cells have investigated the role of RIP1 in sensitization to vincristine-induced apoptosis by Smac mimetics. nih.govnih.govoncotarget.com These studies suggest that while RIP1 may be required for apoptosis induced by other chemotherapeutics in combination with Smac mimetics, it appears to be dispensable for vincristine-induced apoptosis in this context. nih.govnih.govoncotarget.com Instead, vincristine-mediated apoptosis in combination with Smac mimetics seems to critically depend on the mitochondrial pathway. nih.govoncotarget.com This indicates that the involvement of RIP1 in vincristine-related cell death signaling is not as pronounced as with some other cytotoxic agents.

Role of RLIP76 in Signaling (e.g., Erk, Akt)

RLIP76, also known as RALBP1, is a multifunctional protein involved in various cellular processes, including transport of glutathione (B108866) conjugates and chemotherapy drugs, as well as signal transduction. spandidos-publications.comresearchgate.netnih.gov RLIP76 belongs to the Ras family and can interact with downstream signaling pathways such as Erk and Akt. spandidos-publications.com These pathways are critical regulators of cell proliferation, survival, and resistance to chemotherapy. spandidos-publications.comnih.gov

RLIP76 has been implicated in vincristine resistance. Studies in vincristine-resistant colorectal cancer cells have shown that RLIP76 is overexpressed and contributes to drug resistance. spandidos-publications.comnih.gov RLIP76 can influence resistance by transporting chemotherapy drugs out of the cell. spandidos-publications.com Furthermore, RLIP76 is involved in survival pathways, and its depletion has been associated with reduced activation of pathways including PI3K, Erk, and Akt, leading to increased apoptosis. spandidos-publications.comresearchgate.netnih.gov This suggests that RLIP76's role in modulating Erk and Akt signaling, in addition to its transport function, may contribute to vincristine resistance. Targeting RLIP76 could potentially enhance the effectiveness of vincristine by inhibiting drug efflux and suppressing pro-survival signaling. spandidos-publications.comnih.gov

Hedgehog Signaling Pathway Connections

The Hedgehog (Hh) signaling pathway is crucial for embryonic development and tissue maintenance. frontiersin.orgnih.gov Aberrant activation of the Hh pathway has been linked to various cancers, promoting cell proliferation, survival, and contributing to chemoresistance. frontiersin.orgmdpi.comresearchgate.net

Connections between vincristine and the Hedgehog signaling pathway have been observed, particularly in the context of drug resistance. In certain sarcomas, such as rhabdomyosarcoma and Ewing sarcoma, vincristine treatment has been shown to significantly upregulate the expression of GLI1, a key transcription factor in the Hh pathway. frontiersin.orgnih.gov This upregulation of GLI1 has been associated with cell survival and proliferation in these cancers and contributes to vincristine resistance. frontiersin.orgnih.gov Inhibiting GLI1, either through small molecule inhibitors or siRNA, has been shown to decrease cell viability when combined with vincristine in these resistant cells. frontiersin.orgnih.gov

Furthermore, the Hh pathway has been implicated in promoting vincristine resistance in myeloid leukemia cells by upregulating the expression of drug efflux transporters like ABCB1. mdpi.com Inhibition of the Hh pathway in these cells can restore sensitivity to vincristine. mdpi.com These findings suggest that the Hh signaling pathway plays a role in mediating vincristine resistance in certain cancers, and targeting this pathway could be a strategy to overcome such resistance.

Mechanisms of Drug Resistance to Vincristine

General Overview of Resistance Phenotypes

Drug resistance in cancer cells can arise through several mechanisms, broadly categorized into alterations that reduce intracellular drug concentration, modify the drug target, enhance detoxification, evade apoptosis, or alter cell proliferation kinetics spandidos-publications.comoaepublish.comnovapublishers.com. For vincristine (B1662923), these mechanisms often lead to a multidrug resistance (MDR) phenotype, where cells exhibit cross-resistance to other structurally and functionally unrelated chemotherapy agents that are substrates for efflux pumps researchgate.netnih.govtandfonline.com.

Alterations in Drug Target Structure or Expression

Vincristine exerts its cytotoxic effects by binding to β-tubulin, a subunit of the α/β-tubulin heterodimer that forms microtubules aacrjournals.orgnih.govuhod.org. Alterations in the structure or expression of tubulin can interfere with vincristine binding or microtubule dynamics, leading to resistance.

Mutations in β-tubulin genes, particularly in class I β-tubulin (HM40), have been identified in vincristine-resistant cell lines. For instance, a point mutation (Leu240→Ile) in the HM40 gene was found in vincristine-resistant acute lymphoblastic leukemia (ALL) cells, located near the α/β tubulin interface, suggesting its potential role in resistance aacrjournals.org.

Changes in the expression levels of different β-tubulin isotypes have also been correlated with vincristine resistance. Some studies have shown decreased expression of class III β-tubulin in vincristine-resistant ALL cells aacrjournals.org. Conversely, in vincristine-resistant breast cancer cells, mRNA levels of βII-, βIII-, and βV-tubulin isotypes were found to be significantly downregulated uhod.org. These differential expression patterns suggest that the specific tubulin isotype alterations contributing to resistance can vary depending on the cancer cell type.

Increased microtubule stability has also been observed in vincristine-resistant cells, potentially due to altered tubulin expression or the involvement of microtubule-associated proteins (MAPs) like MAP4. Increased levels of MAP4 protein were detected in vincristine-resistant ALL cells, which correlated with increased polymerized tubulin levels aacrjournals.org.

Overexpression of Drug Efflux Pumps (e.g., P-glycoprotein/MDR1)

One of the most common and well-characterized mechanisms of vincristine resistance is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), encoded by the MDR1 (also known as ABCB1) gene spandidos-publications.comnih.govoaepublish.comresearchgate.netnih.govtandfonline.comscirp.orgmdpi.comoncotarget.com. P-gp is an efflux pump located in the cell membrane that actively transports a wide range of structurally diverse chemotherapy drugs, including vincristine, out of the cell, thereby reducing their intracellular concentration and cytotoxic effect nih.govresearchgate.netnih.govscirp.orgmdpi.com.

Overexpression of P-gp has been widely observed in various vincristine-resistant cancer cell lines and in tumor samples from patients who have developed resistance researchgate.netnih.govtandfonline.com. Studies have shown a direct correlation between increased MDR1 mRNA and P-gp protein levels and reduced intracellular accumulation of vincristine in resistant cells tandfonline.comnih.govnih.gov. For example, a vincristine-resistant human cancer KB cell line (VJ-300) showed decreased cellular accumulation of vincristine to less than one-tenth of that in sensitive cells, alongside elevated MDR1 mRNA expression nih.gov. Similarly, vincristine-resistant bladder cancer cells (T24/VCR) exhibited elevated levels of MDR1 mRNA and P-gp nih.gov.

The level of resistance conferred by P-gp overexpression can be substantial. Vincristine-resistant human epidermoid carcinoma KBv200 cells, which overexpress P-gp, were approximately 60-fold more resistant to vincristine compared to parental KB cells tandfonline.com. In another study, resistance to vincristine decreased significantly in KBv200 cells when MDR1 expression was reduced using RNA interference tandfonline.com.

Efforts to overcome P-gp-mediated resistance have included the development of P-gp inhibitors oaepublish.comnih.govscirp.org. While some inhibitors have shown promise in restoring vincristine sensitivity in vitro, their clinical success has been limited due to toxicity and unfavorable pharmacokinetic interactions oaepublish.comnih.gov.

Enhanced Intracellular Drug Detoxification Mechanisms

Cancer cells can also develop resistance by increasing their capacity to metabolize or detoxify chemotherapy drugs. While vincristine is primarily eliminated through hepatic metabolism, particularly by cytochrome P450 (CYP) enzymes, enhanced intracellular detoxification mechanisms can contribute to reduced effective drug concentration novapublishers.com.

Members of the cytochrome P450 family, specifically CYP3A isoenzymes, are known to metabolize vinca (B1221190) alkaloids into less toxic compounds novapublishers.com. Increased expression or activity of these enzymes in cancer cells could potentially lead to increased vincristine metabolism and reduced intracellular drug levels, contributing to resistance.

Another potential mechanism involves the glutathione (B108866) S-transferase (GST) family of enzymes, which are involved in conjugating glutathione to various substrates, including some chemotherapy drugs, facilitating their detoxification and efflux novapublishers.com. While vincristine is not thought to be directly conjugated to glutathione, it has been suggested that it might be co-transported with glutathione in MRP1-mediated drug resistance novapublishers.com. Elevated levels of GSTs have been observed in some drug-resistant cell lines, although their direct role in vincristine detoxification is less clear compared to other mechanisms researchgate.netnovapublishers.com.

Decreased Susceptibility to Apoptotic Induction

Vincristine induces cell death primarily through apoptosis following mitotic arrest spandidos-publications.comoaepublish.comresearchgate.net. Resistance can arise if cancer cells develop mechanisms to evade or suppress the apoptotic pathway spandidos-publications.comoaepublish.comsemanticscholar.orgresearchgate.netnih.gov. This can involve alterations in the expression or function of proteins that regulate apoptosis, such as members of the Bcl-2 family and Inhibitors of Apoptosis Proteins (IAPs), as well as modulations in signaling pathways like p53 and NF-κB researchgate.netnovapublishers.comsemanticscholar.orgresearchgate.netnih.govresearchgate.net.

Overexpression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) or downregulation of pro-apoptotic proteins (e.g., Bax, Bak) can shift the balance towards cell survival, allowing cells to tolerate the cellular damage induced by vincristine and escape programmed cell death novapublishers.comnih.govresearchgate.net. While some studies have not found significant changes in the expression of certain anti-apoptotic proteins like Mcl-1, Bcl-xL, or Bcl-2 upon vincristine treatment in specific cell lines, other research indicates that alterations in apoptosis-related proteins are often associated with cell resistance nih.govresearchgate.netnih.gov.

The tumor suppressor protein p53 plays a crucial role in mediating apoptosis in response to DNA damage and other cellular stresses researchgate.netnovapublishers.com. Alterations in p53 status or related pathways can impact vincristine sensitivity. Vincristine has been shown to upregulate p53 expression in some cell lines, which can favor apoptosis novapublishers.com. However, resistance mechanisms can circumvent p53-dependent apoptosis.

Evasion of apoptosis is a recognized hallmark of cancer and a significant contributor to multidrug resistance semanticscholar.orgnih.gov. Cancer cells can employ various strategies to achieve this, including overexpression of apoptosis inhibitors or activation of survival signaling pathways semanticscholar.org.

Altered Cell Proliferation Kinetics in Resistant Models

Vincristine is a cell cycle-specific drug, primarily targeting cells in the M phase spandidos-publications.comoaepublish.com. Alterations in cell proliferation kinetics, such as a decreased proliferation rate or changes in cell cycle distribution, could theoretically impact the sensitivity of a tumor to vincristine. If a significant portion of cancer cells are not actively dividing or spend less time in the M phase, they may be less susceptible to vincristine's effects nih.govmolbiolcell.org.

Studies investigating cell kinetics in vincristine-treated systems have shown that the lethal action can be dose-dependent and occur in both interphase and mitosis nih.gov. Cells can potentially survive metaphase arrest induced by sublethal vincristine doses, either by recovering and completing cytokinesis or becoming polyploid nih.gov. This suggests that altered cell cycle progression or the ability to survive mitotic arrest could contribute to a resistant phenotype.

Furthermore, vincristine can induce partial synchronization of proliferating tumor cells or recruit resting cells into the proliferating compartment in some systems nih.gov. Failures in inducing such synchronization in cell populations might be linked to vincristine resistance or other factors like slow proliferation in certain tumor microenvironments nih.gov.

Gene Amplification as a Resistance Mechanism

Gene amplification, the increase in the number of copies of a specific gene within the genome, can lead to the overexpression of the encoded protein and contribute to drug resistance scirp.orgnih.govrupress.orgdntb.gov.ua. Amplification of the MDR1 gene is a well-established mechanism leading to the overexpression of P-glycoprotein and subsequent vincristine resistance tandfonline.comscirp.orgoncotarget.comnih.gov.

Studies in vincristine-resistant cell lines have demonstrated amplification of the mdr-1 gene, correlating with increased levels of mdr-1 mRNA and high levels of resistance nih.gov. For instance, a colchicine-resistant and multidrug-resistant KB cell clone showed more than 20-fold amplification of the mdr-1 gene nih.gov. While another vincristine-resistant KB cell line (VJ-300) showed less than 2-fold mdr-1 gene amplification, it still exhibited high mdr-1 mRNA expression, suggesting that activated transcription can also play a role alongside or independently of amplification nih.gov.

Cytogenetic studies of highly vincristine-resistant cell lines have revealed gene amplification-associated chromosomal abnormalities such as homogeneously staining regions (HSRs), abnormally banding regions (ABRs), or double-minute chromosomes (DMs), which are considered cytological manifestations of amplified genes rupress.org. In vincristine-resistant Chinese hamster cells, these abnormalities correlated with increased synthesis of a specific protein (V19), suggesting that amplification of the gene encoding this protein might be involved in resistance development rupress.org.

Gene amplification is a significant mechanism by which cancer cells can achieve high levels of resistance to chemotherapy drugs, including vincristine, by increasing the production of proteins that confer a survival advantage in the presence of the drug scirp.orgnih.govrupress.orgdntb.gov.ua.

Here is a summary of some research findings related to vincristine resistance mechanisms:

| Mechanism | Observation | Cell Line/Model | Source |

| Altered Tubulin Expression | Decreased expression of class III β-tubulin. | Vincristine-resistant ALL cells | aacrjournals.org |

| Altered Tubulin Expression | Downregulated mRNA of βII-, βIII-, and βV-tubulin isotypes. | Vincristine-resistant breast cancer cells | uhod.org |

| Altered Tubulin Structure | Point mutation (Leu240→Ile) in HM40 (Class I) β-tubulin. | Vincristine-resistant ALL cells | aacrjournals.org |

| Altered Microtubule Dynamics | Increased microtubule stability and increased MAP4 protein levels. | Vincristine-resistant ALL cells | aacrjournals.org |

| P-glycoprotein Overexpression | Elevated MDR1 mRNA and P-gp protein levels; decreased vincristine accumulation. | Vincristine-resistant human cancer KB cells (VJ-300) | nih.gov |

| P-glycoprotein Overexpression | Elevated MDR1 mRNA and P-gp levels; cross-resistance to doxorubicin. | Vincristine-resistant bladder cancer cells (T24/VCR) | nih.gov |

| P-glycoprotein Overexpression | High P-gp expression; approximately 60-fold resistance to vincristine. | Vincristine-resistant human epidermoid carcinoma KBv200 cells | tandfonline.com |

| Altered Apoptosis Regulation | Altered expression levels of genes including VEGFA (increased) and IL1B (decreased) related to apoptosis. | Vincristine-resistant breast cancer cells | nih.gov |

| Gene Amplification (MDR1) | >20-fold amplification of mdr-1 gene. | Colchicine-resistant/multidrug-resistant KB cells | nih.gov |

| Gene Amplification (MDR1) | Less than 2-fold amplification but high mdr-1 mRNA expression. | Vincristine-resistant human cancer KB cells (VJ-300) | nih.gov |

| Gene Amplification (Associated Cytogenetics) | Presence of HSRs, ABRs, or DMs. | Highly vincristine-resistant Chinese hamster, mouse, and human cells | rupress.org |

Tubulin Modifications and Isotype Expression in Resistance

Vincristine's primary target is the β-tubulin subunit of the α/β-tubulin heterodimer, inhibiting microtubule polymerization nih.govaacrjournals.org. Alterations in tubulin itself, either through modifications or changes in the expression of different tubulin isotypes, can lead to vincristine resistance nih.govaacrjournals.org.

Different β-tubulin isotypes exhibit varying affinities for microtubule-targeting agents mdpi.com. Changes in the expression levels of specific β-tubulin isotypes have been implicated in resistance to vinca alkaloids nih.govaacrjournals.orguhod.org. For instance, studies have shown altered expression of βII-, βIII-, and βV-tubulin isotypes in vincristine-resistant cells nih.govuhod.org. While some studies indicate that increased expression of certain β-tubulin isotypes, like βIII-tubulin, can be associated with resistance to microtubule-stabilizing agents, their role in vincristine resistance appears more complex and can involve downregulation of specific isotypes nih.govmdpi.comuhod.org. For example, decreased expression of class III β-tubulin was observed in vincristine-resistant ALL cells aacrjournals.org.

Post-translational modifications (PTMs) of tubulin, such as acetylation, glutamylation, and tyrosination, can further diversify microtubule properties and potentially influence their interaction with vinca alkaloids, contributing to resistance nih.govaacrjournals.org. Increased microtubule stability, which can be influenced by PTMs and microtubule-associated proteins (MAPs) like MAP4, has also been associated with vincristine resistance aacrjournals.org.

Data on β-tubulin isotype expression changes in vincristine-resistant cells:

| Tubulin Isotype | Change in Expression (VCR-Resistant Cells) | Cell Line | Reference |

|---|---|---|---|

| βII-tubulin | Downregulated | MCF-7 | uhod.org |

| βIII-tubulin | Downregulated | MCF-7, CCRF-CEM | aacrjournals.orguhod.org |

| βV-tubulin | Downregulated | MCF-7 | uhod.org |

Functional Role of Autophagy in Mediating Resistance

Autophagy is a cellular process involving the degradation and recycling of damaged organelles and proteins nih.govresearchgate.net. While autophagy can sometimes promote cell death, it often plays a protective role in cancer cells, contributing to survival and resistance to chemotherapy, including vincristine nih.govresearchgate.netnih.govmdpi.com.

Activation of autophagy can lead to a decrease in intracellular drug concentration, which is frequently linked to cell resistance nih.govspandidos-publications.com. In vincristine-resistant cancer cells, increased autophagy has been observed nih.gov. Inhibition of autophagy, either through genetic silencing of autophagy-related genes (Atgs) like Beclin1, Atg5, Atg7, and Atg12 or by pharmacological inhibitors such as chloroquine (B1663885) (CQ), has been shown to re-sensitize vincristine-resistant cells to treatment nih.govnih.gov. This suggests that vincristine-induced autophagy can protect cancer cells from apoptosis researchgate.net.

Data on the role of autophagy in vincristine resistance:

| Cell Line | Observation in VCR Resistance | Effect of Autophagy Inhibition | Reference |

|---|---|---|---|

| SGC7901/VCR | Increased autophagy | Sensitizes to vincristine | nih.gov |

| Gastric cancer cells | Vincristine induces autophagy | Sensitizes to vincristine (via siRNA knockdown of Beclin1 or ATG5) | researchgate.netnih.gov |

Signaling Pathway Aberrations in Vincristine Resistance

Aberrant activation or dysregulation of various signaling pathways can contribute to vincristine resistance by promoting cell survival, proliferation, and inhibiting apoptosis nih.govaacrjournals.org.

PTPN21 Involvement and JNK/GADD45A Pathway Dysregulation

Protein Tyrosine Phosphatase Non-Receptor Type 21 (PTPN21) has been implicated in the development of drug resistance in acute lymphoblastic leukemia (ALL) cells researcher.lifenih.govresearchgate.netexlibrisgroup.comomicsdi.org. Elevated levels of PTPN21 have been shown to hinder apoptosis in ALL cells treated with vincristine researcher.lifenih.govresearchgate.netexlibrisgroup.com. This effect is mediated, at least in part, by the inhibition of the JNK (c-Jun N-terminal kinase) and GADD45A (Growth Arrest and DNA Damage-inducible alpha) signaling pathways researcher.lifenih.govresearchgate.netexlibrisgroup.com. PTPN21's inhibition of these pathways appears to reverse cell cycle arrest in the G2/M phase, a typical response to vincristine researcher.lifenih.gov. Restoring GADD45A expression can reverse the anti-apoptotic effect of elevated PTPN21, suggesting that targeting PTPN21 could be a strategy to overcome vincristine resistance in ALL researcher.lifenih.gov.

Downregulation of RLIP76 and Associated Pathways

RLIP76 (Ral-interacting protein of 76 kDa), also known as Rlip, is an ATP-dependent transporter that has been associated with multidrug resistance, including resistance to vinca alkaloids spandidos-publications.comacs.orgresearchgate.net. While RLIP76 is often described as an anti-apoptotic transporter, some studies suggest that its downregulation is associated with vincristine resistance in certain cancer types, such as colorectal cancer spandidos-publications.com.

In vincristine-resistant colorectal cancer cells (HCT-8/VCR), RLIP76 was found to be overexpressed compared to sensitive cells spandidos-publications.com. However, the abstract states "Downregulation of RLIP76 is associated with vincristine resistance," and the results show that RLIP76 knockdown in HCT-8/VCR cells decreased the IC50 of vincristine and increased apoptotic proteins spandidos-publications.com. This suggests a complex role for RLIP76, where high expression might be present in resistant cells, but reducing its expression (downregulation via knockdown) can restore sensitivity. RLIP76 has been shown to transport vinca alkaloids and mediate resistance to these drugs spandidos-publications.comacs.org. Its anti-apoptotic effects may be related to pathways involving Ras and Erk signaling spandidos-publications.comresearchgate.net. Knockdown of RLIP76 reduced the phosphorylation level of Erk, suggesting a link between RLIP76 and the Erk signaling pathway in the context of vincristine resistance spandidos-publications.com.

Data on RLIP76 and vincristine resistance:

| Cell Line | RLIP76 Expression in Resistant Cells | Effect of RLIP76 Knockdown | Associated Pathways | Reference |

|---|

Changes in VEGFA and IL-1β Expression Profiles

Vascular Endothelial Growth Factor A (VEGFA) and Interleukin-1β (IL-1β) are signaling molecules that have been implicated in the development of vincristine resistance, particularly in breast cancer nih.govresearchgate.netspandidos-publications.comresearchgate.netspandidos-publications.com.

Studies using transcriptome sequencing have shown altered expression levels of VEGFA and IL-1β in vincristine-resistant breast cancer cells nih.govresearchgate.netspandidos-publications.comspandidos-publications.com. Specifically, VEGFA expression was found to be higher in vincristine-resistant breast cancer cells compared to sensitive cells, while IL-1β expression was lower nih.govresearchgate.netspandidos-publications.comresearchgate.net.

VEGFA is known to promote angiogenesis and can also influence autophagy nih.govspandidos-publications.comnih.gov. It has been hypothesized that elevated VEGFA may contribute to drug resistance by promoting autophagy, which in turn reduces intracellular drug concentration nih.govspandidos-publications.com. IL-1β is involved in inflammatory pathways and may play a role in apoptosis nih.govspandidos-publications.com. The decreased expression of IL-1β in vincristine-resistant cells might contribute to resistance by affecting apoptotic processes nih.govspandidos-publications.com.

Correlation between VEGFA, IL-1β expression, and clinical outcome in breast cancer suggests their potential role in drug resistance nih.govresearchgate.netresearchgate.net. High VEGFA expression has been associated with lower survival rates, while low IL-1β expression has been linked to higher survival rates in breast cancer patients, aligning with their observed expression profiles in vincristine resistance nih.govresearchgate.netresearchgate.net.

Data on VEGFA and IL-1β expression in vincristine resistance:

| Gene/Protein | Expression in VCR-Resistant Breast Cancer Cells | Potential Role in Resistance | Clinical Correlation (Breast Cancer) | Reference |

|---|---|---|---|---|

| VEGFA | Higher | Promotes autophagy, reduces intracellular drug | Associated with low survival rates | nih.govresearchgate.netspandidos-publications.comresearchgate.net |

CD24 and PTEN/AKT/mTORC1 Pathway in Resistance

Emerging research highlights the role of the cell surface glycoprotein (B1211001) CD24 in mediating vincristine resistance, particularly in certain cancer types such as retinoblastoma. Studies have shown that CD24 is overexpressed in human retinoblastoma tissues and cell lines, and its expression levels are associated with reduced sensitivity to vincristine therapy. nih.govnih.govresearchgate.netresearchgate.net

The mechanism by which CD24 contributes to vincristine resistance involves its interaction with the PTEN/AKT/mTORC1 signaling pathway. CD24, a GPI-anchored protein, has been found to recruit PTEN (phosphatase and tensin homolog) to lipid raft domains within the cell membrane. nih.govnih.govdntb.gov.ua This recruitment and subsequent regulation of the PTEN/AKT/mTORC1 pathway lead to the activation of autophagy. nih.govnih.govresearchgate.netresearchgate.netdntb.gov.uanih.govresearchgate.net Autophagy, a cellular process involving the degradation and recycling of cellular components, can act as a protective mechanism in cancer cells, reducing their sensitivity to chemotherapeutic agents like vincristine. researchgate.netnih.govresearchgate.net

Research indicates that inhibiting CD24 can downregulate the activation of autophagy mediated by the PTEN/AKT/mTORC1 pathway, resulting in increased susceptibility of cancer cells to vincristine. nih.govresearchgate.netnih.govresearchgate.net This suggests that targeting CD24 or components of this downstream pathway could be a strategy to overcome vincristine resistance in cancers where this mechanism is operative. Conversely, some findings suggest that vincristine itself might influence CD24 expression and the PTEN-AKT-MTORC1 pathway, potentially increasing sensitivity in certain contexts, though the primary reported mechanism in the context of CD24's role in resistance points to CD24 driving resistance via this pathway. researchgate.netresearchgate.net The PTEN/AKT/mTORC1 pathway is broadly recognized for its involvement in promoting cell survival, preventing apoptosis, and contributing to drug resistance in various cancers. nih.gov

Key Findings on CD24 and PTEN/AKT/mTORC1 Pathway in Vincristine Resistance:

CD24 is overexpressed in vincristine-resistant retinoblastoma. nih.govnih.govresearchgate.netresearchgate.net

CD24 recruits PTEN to lipid rafts. nih.govnih.govdntb.gov.ua

CD24 regulates the PTEN/AKT/mTORC1 pathway. nih.govnih.govresearchgate.netresearchgate.netdntb.gov.uanih.govresearchgate.net

This regulation activates autophagy. nih.govnih.govresearchgate.netresearchgate.netdntb.gov.uanih.govresearchgate.net

Autophagy contributes to vincristine resistance. researchgate.netnih.govresearchgate.net

Inhibition of CD24 or modulation of the pathway can restore vincristine sensitivity. nih.govresearchgate.netnih.govresearchgate.net

Contribution of Cancer Stem Cells to Resistance

Cancer stem cells (CSCs), also known as tumor-initiating cells, represent a distinct subpopulation within a tumor characterized by their capacity for self-renewal, differentiation, and significant contribution to tumor initiation, maintenance, metastasis, and importantly, resistance to chemotherapy. azolifesciences.comfrontiersin.orgnih.govnih.gov CSCs are believed to play a crucial role in the failure of various cancer therapies, including those utilizing vincristine. frontiersin.orgnih.gov

Several studies have demonstrated a link between vincristine treatment and the enrichment or induction of stem-like cell populations. For instance, treatment of rhabdomyosarcoma cells with vincristine has been shown to increase the number of CD133-positive stem-like resistant cells. mdpi.comresearchgate.net Furthermore, vincristine preconditioning has been employed as a method to select for and identify cancer stem-like cells (CSLCs) exhibiting multi-drug resistance in cell lines such as gastric cancer cells. nih.gov These CSLCs often display characteristics associated with a mesenchymal phenotype and increased tumorigenicity. nih.gov

The inherent properties of CSCs contribute to their resistance to chemotherapy. These include a high capacity for DNA damage repair, lower levels of reactive oxygen species, and a typically slower rate of proliferation compared to the bulk tumor cells. frontiersin.org Additionally, CSCs often exhibit increased expression of ATP-binding cassette (ABC) transporters, which actively pump drugs like vincristine out of the cell, a common mechanism of multidrug resistance. nih.govoaepublish.com Signaling pathways such as Wnt/β-catenin and PI3K/Akt have also been implicated in mediating resistance in leukemia stem cells with CD24 expression. nih.govmdpi.com

Specific molecular circuits within CSCs can also drive vincristine resistance. In rhabdomyosarcoma, the MYC-YBX1 axis has been identified as crucial for maintaining the stem cell state and modulating the plasticity of resistant cells in response to vincristine. mdpi.comresearchgate.net Targeting MYC and YBX1 has been shown to reduce the stem-like characteristics and increase apoptosis in vincristine-resistant rhabdomyosarcoma cells, highlighting this circuit as a potential therapeutic target to overcome resistance. mdpi.comresearchgate.net The ability of CSCs to persist after chemotherapy contributes significantly to tumor relapse and the poor prognosis observed in resistant disease.

Preclinical Research Models and Methodologies for Vincristine Studies

Advanced Research Methodologies and Techniques